molecular formula C10H19BrO2 B3060709 2-Ethylhexyl bromoacetate CAS No. 68144-73-0

2-Ethylhexyl bromoacetate

Cat. No. B3060709
CAS RN: 68144-73-0
M. Wt: 251.16 g/mol
InChI Key: MAHUQNLJZDBIQD-UHFFFAOYSA-N
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Description

2-Ethylhexyl bromoacetate is a chemical compound that is commonly used in organic synthesis . It is an alkylating agent and acylation reagent . It is also known to be a lachrymator and has a fruity, pungent odor .


Molecular Structure Analysis

The molecular formula of 2-Ethylhexyl bromoacetate is C10H19BrO2 . Its average mass is 251.161 Da and its monoisotopic mass is 250.056839 Da .

Scientific Research Applications

Comparative Metabolism Studies

  • Research has shown that 2-bromoethanol, a compound related to 2-ethylhexyl bromoacetate, undergoes metabolic processes in rats, leading to the formation of various urinary metabolites. This suggests a potential oxidative metabolic pathway for similar compounds, including 2-ethylhexyl bromoacetate (Jones & Wells, 1981).

Synthesis of Vitamin E Analogs

  • 2-Ethylhexyl bromoacetate has been utilized in the synthesis of α-tocopherol, a form of Vitamin E, demonstrating its usefulness in synthesizing biologically significant molecules (Sakamoto, Miyazawa, & Kajiwara, 1992).

Reformatsky Reaction in Organic Synthesis

  • The compound has been employed in Reformatsky reactions, which are key reactions in organic chemistry for forming β-hydroxy esters. This application highlights its role in synthesizing complex organic molecules (Hayashi, Sugiyama, Toba, & Oguni, 1990).

Novel Organic Compound Development

  • Researchers have synthesized novel organic compounds possessing sugar moieties using 2-ethylhexyl bromoacetate, showcasing its utility in developing new biologically active substances (Li, Wang, Li, Su, & Zhao, 2006).

Catalysis and Synthesis

  • In a study exploring the synthesis of 2-ethylhexyl mercaptoacetate, 2-ethylhexyl bromoacetate was investigated under various conditions, highlighting its role in catalysis and synthetic processes (Zhou, 2006).

CNS Effect Exploration

  • While examining the effects on the central nervous system, researchers synthesized N2-substituted cinnoline derivatives using 2-ethylhexyl bromoacetate. This indicates its potential in neurological research applications (Stańczak, Kwapiszewski, Szadowska, & Pakulska, 1994).

Kinetic Studies in Organic Reactions

  • The kinetics of reactions involving 2-ethylhexyl bromoacetate have been studied, providing insights into the behavior of this compound in various chemical reactions (Raghavan & Kalavathy, 1985).

Safety and Hazards

2-Ethylhexyl bromoacetate is considered hazardous. It is flammable and may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), particularly to the respiratory system .

properties

IUPAC Name

2-ethylhexyl 2-bromoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19BrO2/c1-3-5-6-9(4-2)8-13-10(12)7-11/h9H,3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAHUQNLJZDBIQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)COC(=O)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20324235
Record name 2-Ethylhexyl bromoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20324235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethylhexyl bromoacetate

CAS RN

68144-73-0
Record name NSC406076
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406076
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Ethylhexyl bromoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20324235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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